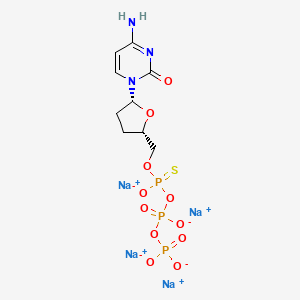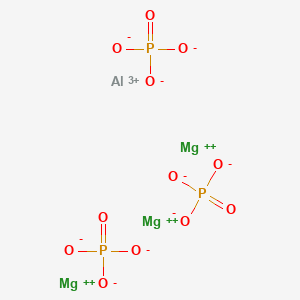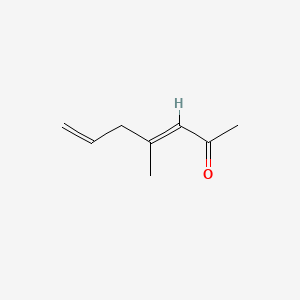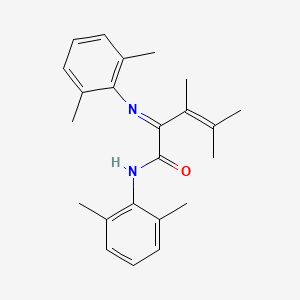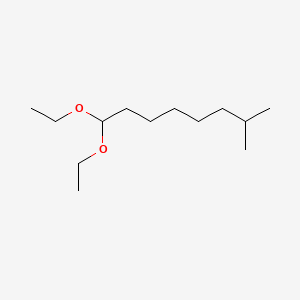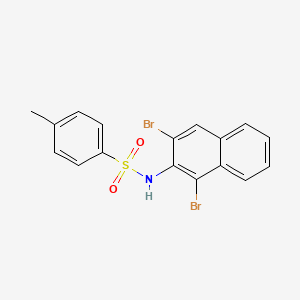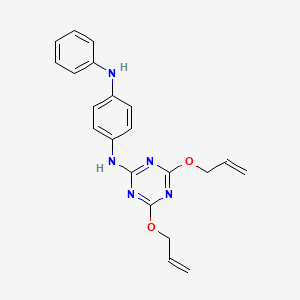
N-(4,6-Bis(allyloxy)-1,3,5-triazin-2-yl)-N'-phenylbenzene-1,4-diamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4,6-Bis(allyloxy)-1,3,5-triazin-2-yl)-N’-phenylbenzene-1,4-diamine is a complex organic compound that belongs to the class of triazine derivatives Triazines are known for their diverse applications in various fields, including agriculture, medicine, and materials science
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4,6-Bis(allyloxy)-1,3,5-triazin-2-yl)-N’-phenylbenzene-1,4-diamine typically involves the nucleophilic substitution of cyanuric chloride with allyloxy and phenylbenzene diamine groups. The reaction is carried out in a solvent such as 1,4-dioxane or 1,2-dichloroethane, with the presence of an excess of the corresponding amine . The reaction conditions often include refluxing the solution to achieve high yields.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is crucial to ensure its quality and suitability for various applications.
Chemical Reactions Analysis
Types of Reactions
N-(4,6-Bis(allyloxy)-1,3,5-triazin-2-yl)-N’-phenylbenzene-1,4-diamine undergoes several types of chemical reactions, including:
Oxidation: The allyloxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The triazine ring can be reduced under specific conditions to form partially or fully hydrogenated derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the allyloxy groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the allyloxy groups can yield aldehydes or carboxylic acids, while substitution reactions can produce a variety of substituted triazine derivatives.
Scientific Research Applications
N-(4,6-Bis(allyloxy)-1,3,5-triazin-2-yl)-N’-phenylbenzene-1,4-diamine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and materials.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies and drug design.
Medicine: Triazine derivatives, including this compound, have shown potential as therapeutic agents due to their biological activity.
Mechanism of Action
The mechanism of action of N-(4,6-Bis(allyloxy)-1,3,5-triazin-2-yl)-N’-phenylbenzene-1,4-diamine involves its interaction with specific molecular targets and pathways. The triazine ring can form hydrogen bonds and π-π interactions with biological molecules, influencing their function. Additionally, the allyloxy groups can undergo chemical modifications, altering the compound’s reactivity and interactions.
Comparison with Similar Compounds
Similar Compounds
4,6-Bis(allyloxy)-N-octadecyl-1,3,5-triazin-2-amine: This compound has similar allyloxy groups but differs in the presence of an octadecyl chain instead of a phenylbenzene diamine moiety.
N-{4,6-bis[2-(het)arylvinyl]pyrimidin-2-yl}-substituted aromatic polycyclic imides: These compounds have similar triazine structures but differ in the substitution pattern and the presence of polycyclic imides.
Uniqueness
N-(4,6-Bis(allyloxy)-1,3,5-triazin-2-yl)-N’-phenylbenzene-1,4-diamine is unique due to its combination of allyloxy groups and a phenylbenzene diamine moiety
Properties
CAS No. |
60640-92-8 |
|---|---|
Molecular Formula |
C21H21N5O2 |
Molecular Weight |
375.4 g/mol |
IUPAC Name |
4-N-[4,6-bis(prop-2-enoxy)-1,3,5-triazin-2-yl]-1-N-phenylbenzene-1,4-diamine |
InChI |
InChI=1S/C21H21N5O2/c1-3-14-27-20-24-19(25-21(26-20)28-15-4-2)23-18-12-10-17(11-13-18)22-16-8-6-5-7-9-16/h3-13,22H,1-2,14-15H2,(H,23,24,25,26) |
InChI Key |
JWTDUUYINZWIBA-UHFFFAOYSA-N |
Canonical SMILES |
C=CCOC1=NC(=NC(=N1)NC2=CC=C(C=C2)NC3=CC=CC=C3)OCC=C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Phenol,2-[(diethylamino)methyl]-4-[[2-(2-phenylethenyl)-4-quinazolinyl]amino]-](/img/structure/B13811442.png)
![5-Chloro-2-[(2-chloro-4-methylbenzoyl)carbamothioylamino]benzoic acid](/img/structure/B13811446.png)
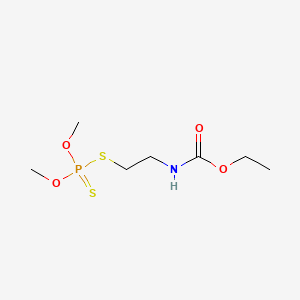
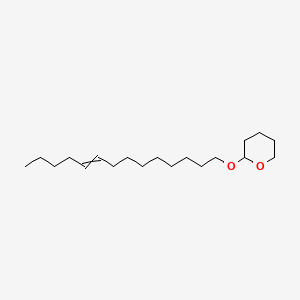
![(3R,4S)-1-methyl-4-[(E)-prop-1-enyl]pyrrolidine-3-carbonitrile](/img/structure/B13811460.png)
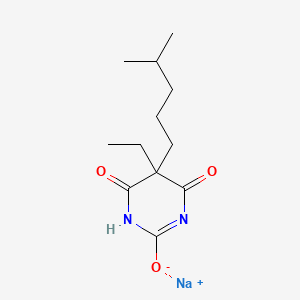
![Imidazo[4,5,1-HI]indazole](/img/structure/B13811470.png)
